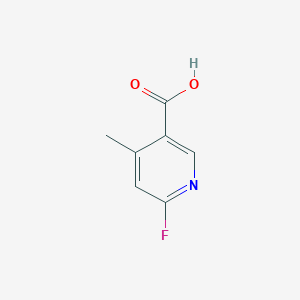![molecular formula C13H11FN4O2S B1393195 N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1291487-08-5](/img/structure/B1393195.png)
N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Übersicht
Beschreibung
“N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” is a compound that belongs to a novel series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides . These compounds have been investigated for their potential as antimalarial agents .
Synthesis Analysis
The synthesis of this compound involves the reaction of N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide with 3-methylbenzyl chloride. This reaction yielded N-(4-fluorophenyl)-3-methyl-N-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide as a brown solid .Molecular Structure Analysis
The molecular structure of this compound, like other [1,2,4]triazolo[4,3-a]pyridines, has been investigated using both virtual screening and molecular docking methods .Wissenschaftliche Forschungsanwendungen
Antimalarial Agent
This compound has been identified as a potential antimalarial agent . It has been studied in silico and in vitro against Plasmodium falciparum, a parasite responsible for malaria . The compound showed good antimalarial activity with inhibitory concentration IC 50 = 2.24 and 4.98 μM .
Antibacterial Activity
The compound has shown promising antibacterial activity . In particular, it exhibited superior antibacterial activities (MICs: 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli), which was comparable to the first-line antibacterial agent ampicillin .
Antifungal Activity
The compound has also been studied for its antifungal activities . The results indicated that except for some compounds, the rest displayed weak to good antifungal activities against Rhizoctonia cerealis, with inhibitory rates ranging from 20.5 to 70.9% .
Inhibitor of Haemoglobin Hydrolysis
The compound could potentially inhibit haemoglobin hydrolysis . This process is crucial for the growth of certain parasites, and inhibiting this target could prevent parasitic growth .
Drug Discovery Programs
This compound may serve as a starting point for future antimalarial drug discovery programs . Its structure and properties make it a promising candidate for further development and optimization .
Synthesis of Novel Derivatives
The compound can be used as a key scaffold for the synthesis of novel derivatives . These derivatives can be synthesized in appreciable yields through different approaches and characterized using various techniques .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of the compound N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is the enzyme falcipain-2 . Falcipain-2 is a cysteine protease that plays a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum .
Mode of Action
N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide interacts with falcipain-2, inhibiting its activity . This interaction disrupts the normal functioning of the parasite, thereby exerting an antimalarial effect .
Biochemical Pathways
The inhibition of falcipain-2 by N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide affects the hemoglobin degradation pathway, a critical process for the survival and growth of the malaria parasite . The downstream effects include disruption of the parasite’s nutrient acquisition and waste disposal mechanisms .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its physicochemical properties, such as its molecular weight and solubility .
Result of Action
The result of the action of N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is the inhibition of the growth of Plasmodium falciparum, the parasite responsible for malaria . This is achieved through the inhibition of falcipain-2, leading to disruption of the parasite’s life cycle .
Action Environment
The action, efficacy, and stability of N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other interacting molecules, and the temperature . .
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O2S/c1-9-15-16-13-12(3-2-8-18(9)13)21(19,20)17-11-6-4-10(14)5-7-11/h2-8,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBIMICBFFWUHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl (6-bromofuro[3,2-b]pyridin-2-yl)methylcarbamate](/img/structure/B1393113.png)
![N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1393114.png)
![2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde oxime](/img/structure/B1393115.png)
![(5-Fluorofuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1393117.png)
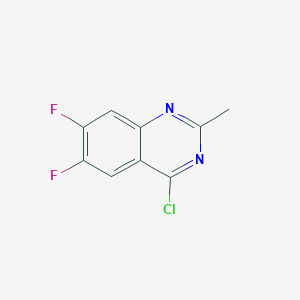
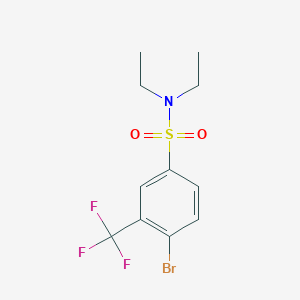
![(E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime](/img/structure/B1393123.png)

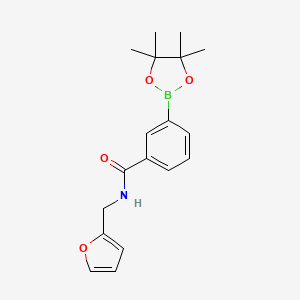

![4-[(4-Methoxyphenylimino)methyl]phenylboronic acid pinacol ester](/img/structure/B1393131.png)
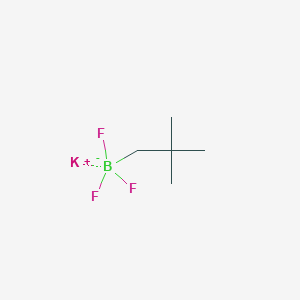
![7-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1393134.png)
